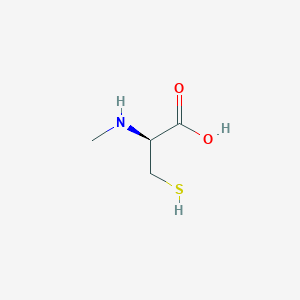

D-Cysteine, N-methyl-

説明

“D-Cysteine, N-methyl-” is a derivative of the amino acid cysteine . Cysteine is a semiessential proteinogenic amino acid with the formula HOOC−CH(−NH2)−CH2−SH . The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . Both D and L-cysteine are found in nature . D-Cysteine, N-methyl- is also known as Cysteine methyl ester . It is the organic compound with the formula HSCH2CH(NH2)CO2CH3 . It is used as a commercial drug with mucolytic activity .

科学的研究の応用

Neurotoxicity and Neurological Disease Research

D-Cysteine and its metabolites have been studied for their effects on human neuronal cell lines, particularly in relation to neurological diseases like Alzheimer's and Parkinson's. Elevated levels of cysteine and its metabolites can induce cell-type specific toxic responses in various brain cell lines, which may contribute to neurodegeneration observed in such diseases (Parsons, Waring, Ramsden, & Williams, 1998).

Epigenetics and Gene Regulation

D-Cysteine plays a role in DNA methylation, an essential process in gene regulation. Research has shown that certain enzymes, like DNMT3L, interact with histone H3, and this interaction is affected by the methylation of lysine, which involves cysteine (Ooi et al., 2007).

Bioimaging Applications

Cysteine-modified nanoparticles, like rare-earth doped upconversion nanoparticles, have been developed for bioimaging applications. These modifications improve water-solubility and biocompatibility, making them suitable for in vitro and in vivo imaging (Wei et al., 2014).

Fertilization and Embryo Development

Cysteine analogs with a free thiol group, including D-Cysteine, have been shown to promote fertilization by reducing disulfide bonds in the zona pellucida of mice, without adversely affecting embryo development (Takeo et al., 2015).

Cellular Metabolism and Carcinogenesis

Studies on the methylation of nuclear proteins by various agents have identified cysteine as a target amino acid. This research provides insights into the molecular mechanisms underlying carcinogenesis and the role of sulfur-containing amino acids in cellular metabolism (Boffa & Bolognesi, 1985).

Neurodegenerative Disease Research

L-Cysteine, closely related to D-Cysteine, has been found to be a bicarbonate-sensitive excitotoxin, implicating its role in neurodegenerative diseases affecting the central nervous system (Olney, Zorumski, Price, & Labruyere, 1990).

Safety And Hazards

特性

IUPAC Name |

(2S)-2-(methylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOOXRTYGGLORL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428228 | |

| Record name | D-Cysteine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Cysteine, N-methyl- | |

CAS RN |

95244-61-4 | |

| Record name | D-Cysteine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

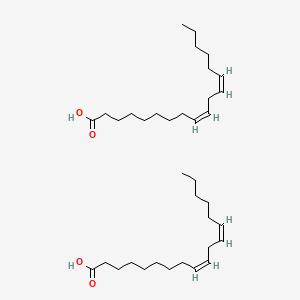

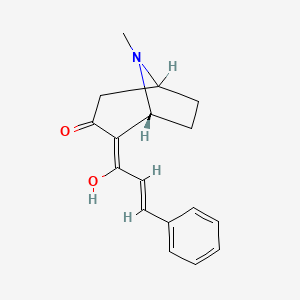

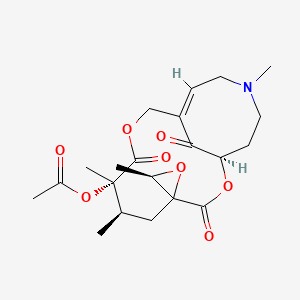

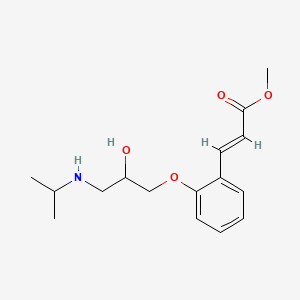

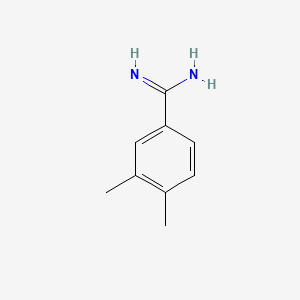

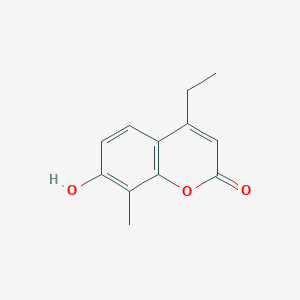

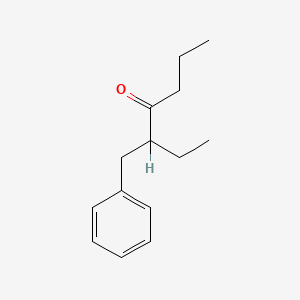

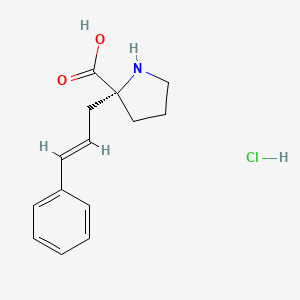

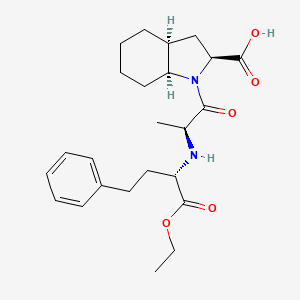

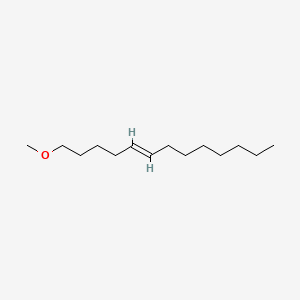

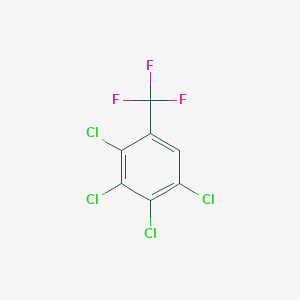

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)

![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)